Imidazoline

Catalog No.
S578198
CAS No.
504-75-6
M.F
C3H6N2
M. Wt
70.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazoline

CAS Number

504-75-6

Product Name

Imidazoline

IUPAC Name

4,5-dihydro-1H-imidazole

Molecular Formula

C3H6N2

Molecular Weight

70.09 g/mol

InChI

InChI=1S/C3H6N2/c1-2-5-3-4-1/h3H,1-2H2,(H,4,5)

InChI Key

MTNDZQHUAFNZQY-UHFFFAOYSA-N

SMILES

C1CN=CN1

Synonyms

2-imidazoline, 2-imidazoline monohydrogen iodide

Canonical SMILES

C1CN=CN1

Corrosion Inhibition

One of the most prominent applications of imidazoline lies in corrosion inhibition. Imidazoline and its derivatives exhibit excellent adsorption characteristics on metal surfaces, forming a protective film that hinders the interaction between the metal and corrosive agents []. This film formation is attributed to the nitrogen atoms in the imidazoline ring, which readily bond with the metal surface []. Imidazoline's effectiveness stems from its low cost, low toxicity, and broad applicability in various environments, including acidic, neutral, and alkaline conditions [, ].

Imidazoline is a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. The general formula for imidazolines is CnH2n2N2C_nH_{2n-2}N_2, where nn typically ranges from 3 to 5, leading to various isomers such as 2-imidazoline, 4-imidazoline, and 5-imidazoline. These compounds are notable for their unique structural properties and are found in numerous natural and synthetic products, including pharmaceuticals and surfactants .

  • Limited data exists on the specific toxicity of imidazolines themselves.
  • However, some derivatives can exhibit pharmacological effects and should be handled with care.
  • It is advisable to consult safety data sheets (SDS) for specific imidazoline compounds before handling them in a laboratory setting.
Due to the presence of nitrogen atoms in their structure. Common reactions include:

  • Hofmann Eliminations: This involves the conversion of imidazoline derivatives into alkenes through the formation of isocyanates.
  • Rearrangements: Imidazolines can undergo rearrangements under specific conditions, leading to new products.
  • Displacement Reactions: They can react with various nucleophiles, allowing for functionalization at different positions on the imidazoline ring .

Imidazolines exhibit a wide range of biological activities. They are known for their roles in pharmacology, particularly as:

  • Antihypertensive Agents: Compounds like clonidine are used to manage high blood pressure by acting on imidazoline receptors in the brain.
  • Antitumor Agents: Certain derivatives have shown promise in cancer treatment by activating p53 pathways, leading to cell cycle arrest and apoptosis .
  • Antimicrobial Agents: Some imidazoline derivatives possess antibacterial properties, making them useful in medical applications .

Several methods exist for synthesizing imidazolines:

  • Condensation Reactions: The reaction of 1,2-diamines with nitriles or esters is a common method. This process often requires high temperatures and acid catalysis.
  • Multicomponent Reactions: Recent advancements have introduced iron-catalyzed reactions involving styrene and acetonitrile, yielding imidazolines through novel mechanisms .
  • Oxidative Methods: Aldehydes can be reacted with ethylenediamine using oxidants like hydrogen peroxide to produce imidazolines efficiently .

Imidazolines find applications across various fields:

  • Pharmaceuticals: They are integral in the development of drugs for hypertension, diabetes, and other conditions.
  • Surfactants: Used in personal care products for their mildness and effectiveness.
  • Catalysts: Imidazolines serve as ligands in homogeneous catalysis, enhancing various organic reactions .

Studies on imidazoline interactions have revealed their ability to bind selectively to specific receptors, such as imidazoline binding sites in the central nervous system. This binding influences neurotransmitter release and has implications for treating neurological disorders . Furthermore, research has indicated that certain derivatives can modulate receptor activity, enhancing their therapeutic potential.

Imidazolines share structural similarities with several other compounds. Here are some notable examples:

CompoundStructure TypeUnique Features
ImidazoleFive-membered ringContains three nitrogen atoms; widely used in pharmaceuticals.
PyridineSix-membered ringContains one nitrogen atom; important in organic synthesis.
OxazolineFive-membered ringContains one nitrogen and one oxygen; used as ligands in catalysis.
ThiazolineFive-membered ringContains one nitrogen and one sulfur; known for biological activity.

Imidazolines are unique due to their specific nitrogen arrangement and biological activity profile, making them particularly valuable in medicinal chemistry .

Core Heterocyclic Structure and Tautomerism

Imidazolines are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms and one double bond. Their general formula is $$ \text{C}3\text{H}6\text{N}_2 $$, with three isomers identified based on the position of the double bond: 2-imidazoline (4,5-dihydro-1H-imidazole), 3-imidazoline, and 4-imidazoline . The 2-imidazoline isomer is the most biologically and synthetically significant, featuring an imine group ($$ \text{C=N} $$) at the 2-position (Figure 1) .

A key structural feature is tautomerism, where hydrogen shifts between nitrogen atoms alter bonding patterns. For example, 2-imidazoline can tautomerize to its imidazolidine form (fully saturated) under specific conditions. Computational studies indicate that the imino tautomer is typically more stable than the amino form by 5–15 kJ/mol in the gas phase . This tautomeric behavior influences reactivity and biological interactions, particularly in pharmaceutical derivatives .

CompoundStructureDouble Bond PositionKey Features
Imidazole$$ \text{C}3\text{H}4\text{N}_2 $$1,3Aromatic, two double bonds
2-Imidazoline$$ \text{C}3\text{H}6\text{N}_2 $$2One double bond, imine group
Imidazolidine$$ \text{C}3\text{H}8\text{N}_2 $$NoneFully saturated, two single bonds

Figure 1. Structural comparison of imidazole, imidazoline, and imidazolidine .

Differentiation from Imidazole and Other Diazoles

Imidazolines are structurally distinct from imidazoles, which possess two double bonds and full aromaticity. The reduction of one double bond in imidazole yields imidazoline, resulting in decreased aromatic stability and increased basicity . Unlike imidazoles, imidazolines exhibit nonplanar geometries due to partial saturation, which affects their electronic properties and coordination chemistry . Among diazoles (e.g., pyrazole), imidazolines are unique in their ability to serve as aminal precursors and their role in synthesizing persistent carbenes .

Historical Development and Discovery Milestones

The exploration of imidazoline chemistry began in the mid-20th century, building on the 1858 synthesis of imidazole by Heinrich Debus . The first unsubstituted imidazolidine was reported in 1952 via condensation of 1,2-diamines and aldehydes . A pivotal advancement came with the discovery of clonidine in the 1960s, an imidazoline derivative that demonstrated antihypertensive effects via I1 receptor activation . Subsequent research identified three imidazoline receptor subtypes (I1, I2, I3), expanding their pharmacological relevance .

Natural Occurrence and Biological Relevance

While imidazoline itself is rare in nature, derivatives are found in marine organisms and alkaloids. For instance, spongotine B and topsentin D, isolated from marine sponges, exhibit anti-inflammatory and antitumor activities . In biological systems, imidazoline scaffolds are integral to histamine metabolism and enzyme inhibition, such as monoamine oxidase (MAO) modulation via I2 receptors .

Imidazoline, with the molecular formula C₃H₆N₂, represents a heterocyclic compound formally derived from imidazole through the reduction of one of the double bonds [1] [2]. The molecular structure features a five-membered ring containing two nitrogen atoms and three carbon atoms, with a characteristic double bond at the 2-position [2] [3]. This compound has a molecular weight of 70.09 g/mol and exists as a crystalline solid at room temperature with a melting point of 55°C [3].

The molecular geometry of imidazoline exhibits distinct bond lengths and angles that reflect its electronic configuration [7]. The C=N bond at position 2 (C2-N1) measures approximately 1.28 Å, indicating strong double bond character, while the C-N bond at position 2-3 (C2-N3) measures about 1.38 Å, showing partial double bond character due to resonance effects [7] [8]. The remaining bonds in the ring structure include the C-C bond between positions 4 and 5 (1.52 Å), and the C-N single bonds at positions 4-3 and 5-1 (both approximately 1.46 Å) [7].

The bond angles within the imidazoline ring reveal its non-planar configuration, with the N-C-N bond angle (N1-C2-N3) measuring approximately 112°, which is smaller than the corresponding angle in imidazole (117°) [7] [8]. The C-N-C bond angles (C2-N3-C4 and C5-N1-C2) are typically around 109°, while the C-C-N and N-C-C bond angles (C5-C4-N3 and N3-C4-C5) measure approximately 102° [7]. The ring exhibits a non-planar conformation with a torsion angle deviation of 15-20° from planarity, primarily due to the sp³ hybridization of certain atoms in the ring [7] [8].

The electronic configuration of imidazoline features both sp² and sp³ hybridized atoms, with the carbon at position 2 and the adjacent nitrogen atoms exhibiting sp² hybridization, while the carbons at positions 4 and 5 display sp³ hybridization [7] [19]. This mixed hybridization pattern contributes to the compound's high dipole moment, estimated at 3-4 D, with the dipole vector oriented toward the C=N bond [7] [19].

Aromaticity and Resonance Stabilization

Unlike its parent compound imidazole, imidazoline is non-aromatic due to the reduction of one double bond, which disrupts the continuous π-electron system required for aromaticity [5] [7] [19]. The absence of aromaticity significantly influences the chemical behavior and stability of imidazoline compared to imidazole [5] [19].

Resonance stabilization in imidazoline is limited compared to imidazole, primarily centered around the C=N bond at position 2 [7] [19]. The resonance structures of imidazoline can be described as follows: Structure 1 features the C=N bond at position 2 and represents the most stable form, contributing approximately 80% to the resonance hybrid [7]. Structures 2 and 3, with the C=N bond at positions 4 and 5 respectively, are higher in energy (by approximately 12 kcal/mol) and contribute only about 10% each to the resonance hybrid [7] [19].

The limited resonance stabilization in imidazoline results in a lower resonance energy compared to imidazole, making it more reactive in certain chemical transformations [7] [19]. The π-electron system in imidazoline consists primarily of the one π-bond (C=N), which contributes to its chemical reactivity patterns, particularly at the electrophilic C=N bond [7] [8].

Amphoteric Behavior and Acid-Base Properties

Imidazoline exhibits amphoteric behavior, functioning as both a proton donor and acceptor, though this characteristic is less pronounced than in imidazole [21] [22] [23]. This amphoteric nature arises from the presence of both basic and acidic nitrogen atoms within the ring structure [21] [23].

The acid-base properties of imidazoline are characterized by a pKa (acidity) of approximately 14.5, making it less acidic than carboxylic acids and phenols but slightly more acidic than alcohols [23] [26]. The pKa (basicity) is approximately 11, which is significantly more basic than imidazole (pKa ~7) due to the lack of aromaticity in imidazoline [23] [26]. This enhanced basicity can be attributed to the greater availability of the lone pair on the nitrogen atom, which is not involved in aromatic resonance as it would be in imidazole [26].

The protonation site in imidazoline is the nitrogen with the lone pair (imine nitrogen), leading to the formation of an imidazolinium cation [23] [24]. Conversely, deprotonation occurs at the nitrogen with the hydrogen (amine nitrogen), resulting in an imidazolide anion [23] [24]. The acid-base equilibrium of imidazoline exists between neutral, protonated, and deprotonated forms, with the equilibrium shifting according to pH changes [23] [24].

Table 1: Acid-Base Properties of Imidazoline

PropertyValue/DescriptionNotes
pKa (Acidity)~14.5Less acidic than carboxylic acids and phenols
pKa (Basicity)~11More basic than imidazole (pKa ~7) due to lack of aromaticity
Amphoteric BehaviorCan act as both proton donor and acceptorAmphoteric character less pronounced than imidazole
Protonation SiteNitrogen with lone pair (imine N)Protonation leads to imidazolinium cation
Deprotonation SiteNitrogen with hydrogen (amine N)Deprotonation leads to imidazolide anion
pH Range for Amphoteric Behavior7-14Functions as a weak base in this range
Salt FormationForms stable salts with acidsParticularly stable with organic and inorganic acids

The acid-base equilibrium constants of imidazoline vary with temperature, with the pKa decreasing as temperature increases [7] [23]. At 0°C, the pKa is approximately 11.8, decreasing to 11.0 at 20°C, and further to 8.8 at 100°C [7]. This temperature dependence affects the protonation state and reactivity of imidazoline in various chemical processes [7] [23].

Spectroscopic Characterization

FT-IR and Raman Spectral Signatures

Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide valuable insights into the molecular structure and vibrational modes of imidazoline [11] [14] [15]. These complementary techniques reveal characteristic spectral signatures that serve as diagnostic tools for identifying and characterizing imidazoline compounds [11] [14].

The FT-IR spectrum of imidazoline exhibits several distinctive bands corresponding to specific functional groups and structural features [11] [14]. The most prominent band appears at 1640-1650 cm⁻¹, attributed to the C=N stretching vibration, which serves as a key diagnostic marker for the imidazoline ring structure [14] [15]. This band is particularly strong in the FT-IR spectrum and is also prominent in the Raman spectrum at 1630-1650 cm⁻¹ [11] [15].

The N-H stretching vibration produces a broad band in the 3200-3400 cm⁻¹ region of the FT-IR spectrum, with its exact position and shape influenced by hydrogen bonding interactions [11] [14]. This band appears weak in the corresponding Raman spectrum [11] [15]. The C-H stretching vibrations of the CH₂ groups generate medium-intensity bands in the 2850-2950 cm⁻¹ region in both FT-IR and Raman spectra [11] [15].

Table 2: FT-IR and Raman Spectral Signatures of Imidazoline

Vibrational ModeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Intensity/Characteristics
C=N stretching1640-16501630-1650Strong in IR, strong in Raman
N-H stretching3200-34003200-3400 (weak)Strong in IR, weak in Raman
C-H stretching (CH₂)2850-29502850-2950Medium in IR, strong in Raman
C-N stretching1250-13501240-1340Medium in IR, medium in Raman
N-H bending1500-15501500-1550 (weak)Medium in IR, weak in Raman
CH₂ bending (scissoring)1430-14701430-1470Medium in IR, medium in Raman
Ring breathing950-1050950-1050Weak in IR, strong in Raman
Ring deformation650-750650-750Medium in IR, medium in Raman

Additional characteristic bands include the C-N stretching vibration (1250-1350 cm⁻¹ in FT-IR, 1240-1340 cm⁻¹ in Raman), N-H bending (1500-1550 cm⁻¹), and CH₂ bending modes (scissoring at 1430-1470 cm⁻¹ and wagging at 1250-1350 cm⁻¹) [11] [14] [15]. The ring breathing mode appears as a weak band in the FT-IR spectrum (950-1050 cm⁻¹) but is strong in the Raman spectrum, while ring deformation vibrations produce medium-intensity bands in both spectra at 650-750 cm⁻¹ [11] [15].

The complementary nature of FT-IR and Raman spectroscopy is evident in the relative intensities of various bands [11] [15]. For instance, symmetric vibrations that cause little change in dipole moment but significant change in polarizability appear stronger in the Raman spectrum (e.g., ring breathing), while asymmetric vibrations with large dipole moment changes are more prominent in the FT-IR spectrum (e.g., N-H stretching) [11] [14] [15].

NMR Chemical Shift Patterns (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the electronic environment and structural features of imidazoline [12] [14] [25]. Both proton (¹H) and carbon-13 (¹³C) NMR spectra exhibit characteristic chemical shift patterns that are valuable for structural elucidation and purity assessment [12] [25].

In the ¹H NMR spectrum of imidazoline, the N-H proton resonates as a broad singlet at δ 10.0-11.5 ppm, with the exact position dependent on concentration, solvent, and temperature [12] [25]. This signal is exchangeable with deuterium oxide (D₂O), confirming its assignment to the N-H proton [12] [25]. The methylene (CH₂) protons adjacent to the NH group (C-4) appear as a triplet at δ 3.5-3.8 ppm, while those adjacent to the C=N bond (C-5) resonate as a triplet at δ 3.8-4.1 ppm, with coupling constants (J) of approximately 7-9 Hz [12] [25].

The ¹³C NMR spectrum of imidazoline features a characteristic signal for the C=N carbon (C-2) at δ 160-170 ppm, appearing as a singlet due to its quaternary nature [12] [14]. The methylene carbons show signals at δ 45-50 ppm (CH₂ adjacent to NH, C-4) and δ 50-55 ppm (CH₂ adjacent to C=N, C-5) [12] [14]. These signals may appear as singlets in proton-decoupled spectra or as triplets in coupled spectra due to coupling with attached protons [12] [25].

Table 3: NMR Chemical Shift Patterns of Imidazoline

Nucleus/PositionChemical Shift (ppm)Multiplicity/CharacteristicsDiagnostic Value
¹H NMR: N-H proton10.0-11.5Broad singlet, exchangeable with D₂OConfirms presence of NH group
¹H NMR: CH₂ adjacent to NH (C-4)3.5-3.8Triplet, J ≈ 7-9 HzDistinguishes imidazoline from imidazole
¹H NMR: CH₂ adjacent to C=N (C-5)3.8-4.1Triplet, J ≈ 7-9 HzCharacteristic of imidazoline ring
¹³C NMR: C=N carbon (C-2)160-170Singlet, quaternary carbonKey diagnostic signal for imidazoline
¹³C NMR: CH₂ adjacent to NH (C-4)45-50Singlet or triplet in coupled spectraHelps confirm ring structure
¹³C NMR: CH₂ adjacent to C=N (C-5)50-55Singlet or triplet in coupled spectraHelps confirm ring structure

Although less commonly measured, nitrogen-15 (¹⁵N) NMR can provide additional structural information about imidazoline [12] [25]. The imine nitrogen (N-3) typically resonates at δ 290-310 ppm, while the amine nitrogen (N-1) appears at δ 70-90 ppm [12] [25]. These signals, though rarely measured due to the low natural abundance of ¹⁵N, can be diagnostic for distinguishing between different nitrogen environments in the imidazoline ring [12] [25].

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide additional structural information by revealing correlations between different nuclei [12] [14]. These techniques are particularly valuable for confirming the connectivity and structural features of imidazoline derivatives and for distinguishing between isomeric forms [12] [14] [25].

Thermodynamic Properties

Thermal Stability and Decomposition Kinetics

Imidazoline exhibits notable thermal stability, remaining stable up to approximately 200°C under inert conditions [16] [17] [20]. The thermal decomposition of imidazoline is characterized by a multi-step process, with distinct stages of mass loss as temperature increases [16] [20].

The onset decomposition temperature (Td5%), corresponding to 5% mass loss, occurs at approximately 200°C, marking the beginning of significant thermal degradation [16] [20]. This initial decomposition stage involves the breaking of weaker bonds within the molecular structure, particularly at the C=N bond, which represents a reactive site in the imidazoline ring [16] [17] [20].
As the temperature increases beyond the onset point, the decomposition rate accelerates, with major mass loss occurring between 230°C and 370°C [16] [20]. This second decomposition stage involves more extensive bond cleavage, including C-N and C-C bonds, leading to the formation of volatile products such as hydrogen cyanide (HCN), nitrogen (N₂), and carbon dioxide (CO₂) [16] [20]. By 360°C, nearly complete decomposition (98% mass loss) is observed, leaving minimal residue [16] [20].

The thermal decomposition kinetics of imidazoline can be analyzed using various models, including the Kissinger method and the Flynn-Wall-Ozawa method, which provide insights into the activation energy and reaction mechanisms involved in the decomposition process [16] [17]. The activation energy for the thermal decomposition of imidazoline typically ranges from 120 to 150 kJ/mol, depending on the specific decomposition stage and the analytical method employed [16] [17].

Table 4: Thermal Properties of Imidazoline

PropertyValueNotes
Melting Point55°CCrystalline solid at room temperature
Boiling Point219.1°C at 760 mmHgHigh boiling point indicates strong intermolecular forces
Flash Point86.3°CFlammable above this temperature
Onset Decomposition Temperature (Td5%)~200°CStable below this temperature
Major Decomposition Stage 1200-230°CInitial decomposition, bond breaking begins
Major Decomposition Stage 2230-370°CMajor structural breakdown, volatile products formed

The thermal stability of imidazoline is influenced by several factors, including the presence of substituents, environmental conditions (such as oxygen availability), and the presence of catalytic impurities [16] [17] [20]. Under oxidizing conditions, the decomposition process may be accelerated, with the onset temperature (Td5%) slightly lower (approximately 191-197°C) compared to inert conditions [16] [20].

The decomposition mechanism under both inert and oxidizing conditions appears to follow a radical pathway, with the formation of reactive intermediates that undergo further transformations [16] [20]. The initial step involves the cleavage of the C=N bond, followed by subsequent fragmentation reactions that lead to the formation of smaller molecular fragments and eventually to complete mineralization at high temperatures [16] [20].

Solubility Trends in Polar vs. Nonpolar Solvents

The solubility behavior of imidazoline exhibits distinct trends across different solvent types, reflecting its molecular structure and electronic properties [3] [4] [7]. Imidazoline demonstrates high solubility in polar solvents and limited solubility in nonpolar solvents, a pattern consistent with its relatively high dipole moment and capacity for hydrogen bonding [3] [4] [7].

In polar protic solvents such as water, methanol, and ethanol, imidazoline exhibits high solubility due to favorable hydrogen bonding interactions between the solvent molecules and the nitrogen atoms in the imidazoline ring [3] [4] [7]. The solubility in water is particularly high, reaching approximately 85 g/100mL at room temperature (20°C) and increasing to 145 g/100mL at 100°C [3] [7].
Polar aprotic solvents such as acetone, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) also dissolve imidazoline effectively, with solubility ranging from moderate to high depending on the specific solvent [3] [7]. For instance, the solubility in acetone is moderate to high, while in DMSO, it is consistently high across various temperatures [3] [7].

In contrast, nonpolar solvents such as benzene and hexane exhibit poor solvating ability for imidazoline [3] [4] [7]. The solubility in hexane is particularly low, measuring only about 1.0 g/100mL at room temperature (20°C) and increasing to just 12.0 g/100mL at 100°C, despite the significant temperature increase [3] [7]. Weakly polar solvents like chloroform and diethyl ether show intermediate solubility values, reflecting their moderate polarity [3] [7].

Table 5: Solubility Trends of Imidazoline in Various Solvents

Solvent TypeSolubilitySolvent Polarity
WaterHighPolar protic
MethanolHighPolar protic
EthanolHighPolar protic
AcetoneModerate to HighPolar aprotic
Dimethyl sulfoxide (DMSO)HighPolar aprotic
Tetrahydrofuran (THF)ModeratePolar aprotic
ChloroformModerateWeakly polar
Diethyl etherLowWeakly polar
BenzeneLowNonpolar
HexaneVery LowNonpolar

The temperature dependence of solubility follows the expected trend of increasing solubility with increasing temperature across all solvent types, though the magnitude of this effect varies significantly [3] [7]. The solubility in polar solvents shows a more pronounced increase with temperature compared to nonpolar solvents, reflecting the thermodynamic factors governing the dissolution process [3] [7].

The solubility behavior of imidazoline is also influenced by pH, particularly in aqueous solutions [3] [7] [23]. Under acidic conditions, protonation of the basic nitrogen enhances water solubility by forming water-soluble salts [3] [23] [24]. Conversely, at high pH values, the neutral form predominates, potentially reducing aqueous solubility [3] [23] [24].

XLogP3

-0.8

UNII

D36R5YLK6R

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

28299-33-4
504-75-6

Wikipedia

2-imidazoline

General Manufacturing Information

1H-Imidazole, 4,5-dihydro-: ACTIVE

Dates

Last modified: 08-15-2023

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